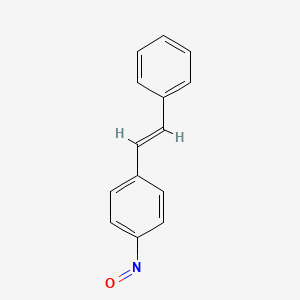

4-Nitrosostilbene

Description

Contextualization within Nitroso Compounds and Stilbene (B7821643) Chemistry

4-Nitrosostilbene is an organic compound that occupies a unique position at the intersection of two distinct classes of chemical structures: nitroso compounds and stilbenes. Nitroso compounds are characterized by the presence of a nitroso functional group (-N=O) attached to a carbon or nitrogen atom. C-nitroso compounds, where the group is bonded to a carbon, are known for their high reactivity, often participating in reactions as electrophiles and dienophiles, and their tendency to dimerize. tandfonline.comresearchgate.net The chemistry of nitroso compounds has been a subject of intensive study, particularly for their role in synthesis and cycloaddition reactions.

The second component of its structure is the stilbene backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge (1,2-diphenylethylene). Stilbenes are defined by this conjugated system and are well-known for their photochemical properties, particularly cis-trans (E/Z) isomerization, and their applications as dyes, optical brighteners, and scaffolds in medicinal chemistry. Current time information in Bangalore, IN.nih.gov

This compound, specifically trans-4-nitrosostilbene, combines these features. It possesses the extended π-conjugated system of stilbene, substituted with a reactive nitroso group at the para position of one of the phenyl rings. This unique combination suggests a complex reactivity profile, where the properties of the stilbene core are modulated by the electron-withdrawing nitroso group, and the reactivity of the nitroso group is influenced by the larger conjugated system. Its chemistry involves the potential for reactions at the nitroso group, at the ethylenic double bond, and across the aromatic system.

Historical Perspective of this compound Investigation

The investigation of compounds classified as nitrosostilbenes dates back over a century. Early work by Green and Davies in 1907 provided the first conceptualization of these molecules. rsc.org They studied the reaction of p-nitrotoluene and its derivatives with caustic alkalis, which produced deeply colored (red, violet, or blue) and unstable intermediate products. rsc.org They proposed that these transient species were nitrosostilbenes, formed through the condensation of two molecules of the p-nitrotoluene derivative.

At the time, the compounds themselves were found to be too unstable to be isolated and characterized directly. Their existence was inferred from the products obtained upon oxidation. rsc.org This early research established the foundational, albeit challenging, nature of nitrosostilbene chemistry, highlighting their intense color and inherent instability, which has remained a recurring theme in their scientific investigation.

Current Paradigms and Research Gaps in this compound Scholarship

In contemporary chemical research, this compound is predominantly viewed and utilized as a reactive intermediate rather than a stable, isolable product. allen.inslideshare.netuobasrah.edu.iq Several modern synthetic methodologies report the in-situ formation of nitrosostilbene derivatives, which are immediately consumed in subsequent reaction steps. thieme-connect.comnih.gov For instance, it is a proposed intermediate in the reductive cyclization of 2-nitrostilbenes to form indoles and other N-heterocycles. nih.govlookchem.com In these reaction mechanisms, the nitrosostilbene, once formed, rapidly undergoes processes like electrocyclization. nih.govnih.gov

Studies have also explored the reactivity of trans-4-nitrosostilbene with biological nucleophiles. Research has shown that it undergoes non-enzymatic reactions with glutathione (B108866), yielding three types of products: the corresponding hydroxylamine (B1172632), an amine, and a water-soluble adduct. tandfonline.comresearchgate.netnih.gov This highlights its electrophilic nature and potential relevance in understanding the metabolic pathways of related aromatic compounds. nih.gov

Despite these advances in understanding its transient reactivity, a significant gap exists in the fundamental scientific literature regarding the isolated compound itself. There is a notable scarcity of published data on the physicochemical and spectroscopic properties of pure this compound. This lack of comprehensive characterization represents a major knowledge gap, hindering a more complete understanding of its intrinsic properties and a fuller exploration of its potential applications.

Table 1: Required Physicochemical and Spectroscopic Data for this compound

This interactive table outlines the key experimental data that is currently lacking in the public domain for the full characterization of this compound.

| Property Type | Data Point | Significance |

| General | Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol | |

| Physical State | Solid (Expected) | |

| Color | Deeply colored (blue, green, or red expected based on historical accounts) | |

| Melting Point | An essential indicator of purity and identity. | |

| Solubility | Determines appropriate solvents for reactions, purification, and analysis. | |

| Spectroscopic Data | ¹H NMR | Provides information on the electronic environment and connectivity of hydrogen atoms. lehigh.edu |

| ¹³C NMR | Reveals the carbon skeleton and the electronic nature of each carbon atom. lehigh.edu | |

| Infrared (IR) | Identifies functional groups, particularly the characteristic N=O stretch and C=C stretch of the stilbene. | |

| UV-Vis | Characterizes the conjugated π-electron system and electronic transitions (responsible for its color). | |

| Mass Spectrometry (MS) | Confirms molecular weight and provides structural information through fragmentation patterns. lehigh.edu | |

| Structural Data | Single Crystal X-Ray | Provides the definitive three-dimensional arrangement of atoms and intermolecular interactions. |

Scope and Objectives of Comprehensive Academic Inquiry

Addressing the identified research gaps requires a structured and comprehensive academic inquiry into this compound. The primary scope of such an investigation would be to transition the understanding of this compound from a transient, inferred species to a fully characterized chemical entity.

The principal objectives of this inquiry would be:

Development of Synthetic and Purification Protocols: To establish a reliable and reproducible synthetic route to obtain this compound in a stable, isolable form, and to develop effective methods for its purification.

Comprehensive Characterization: To thoroughly characterize the purified compound using a suite of modern analytical techniques, including but not limited to NMR (¹H, ¹³C), IR, and UV-Vis spectroscopy, as well as high-resolution mass spectrometry, to fill the data voids outlined in Table 1.

Structural Elucidation: To cultivate single crystals suitable for X-ray diffraction analysis to definitively determine its solid-state molecular structure, conformation, and packing.

Systematic Reactivity Studies: To move beyond its role as a fleeting intermediate and systematically investigate its fundamental reactivity. This includes studying its stability under various conditions, its photochemical behavior (isomerization), and its participation in a range of organic reactions (e.g., cycloadditions, nucleophilic additions) to map its chemical behavior.

Achieving these objectives would provide the scientific community with a foundational dataset for this compound, enabling a more profound understanding of its properties and paving the way for the rational design of future research and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38241-21-3 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-nitroso-4-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H11NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |

InChI Key |

BMPJOHFBCOZGEI-VOTSOKGWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=O |

Synonyms |

4-nitrosostilbene p-nitrosostilbene para-nitrosostilbene |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Nitrosostilbene

Established Synthetic Routes to 4-Nitrosostilbene

The synthesis of this compound can be approached through several established routes, primarily involving the nitrosation of stilbene (B7821643) or the reduction of a nitro-stilbene precursor.

Nitrosation Reactions of Stilbene and Its Derivatives

Nitrosation involves the introduction of a nitroso group (-N=O) onto the stilbene backbone. This can be achieved using stoichiometric reagents or through catalyst-mediated strategies.

The direct nitrosation of stilbene to yield this compound is not a commonly documented specific reaction. However, the nitrosation of aromatic compounds is a well-established transformation. Reagents like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), nitrosyl chloride (NOCl), and tert-butyl nitrite (TBN) are frequently employed for such reactions. acs.orgrsc.org For instance, tert-butyl nitrite is a versatile nitrosating agent that is commercially available, inexpensive, and soluble in common organic solvents. rsc.org The reaction conditions for nitrosation can vary widely. For example, the nitration of stilbene, a related process, can be carried out with nitric acid at temperatures ranging from -20°C to 100°C. google.com The nitrosation of secondary amines, another analogous reaction, has been achieved electrochemically using sodium or potassium nitrite, eliminating the need for strong acids. researchgate.net

In a study involving the reaction of resveratrol, a trihydroxystilbene, with nitrite ions under mild acidic conditions (pH 3.0), various nitrated and oxidative cleavage products were formed. nih.govacs.org This suggests that direct nitrosation of the stilbene core can be complex and may lead to a mixture of products. nih.govacs.org The mechanism is proposed to involve the formation of a phenoxyl radical which then couples with NO2. nih.govacs.org

Table 1: Stoichiometric Reagents for Nitrosation/Nitration of Aromatic Compounds

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Nitric Acid | -20°C to 100°C | Used for the nitration of stilbene. google.com |

| Nitrite Ions (e.g., NaNO₂) | Mildly acidic (pH 3.0) | Can lead to a complex mixture of products with substituted stilbenes. nih.govacs.org |

| tert-Butyl Nitrite (TBN) | Catalyst-free, various solvents | Efficient and versatile for various nitrosation reactions. rsc.org |

| Acetyl Nitrate | Acetic anhydride (B1165640) solution | Reacts with stilbenes to form β-nitro acetates. rsc.orgacs.org |

Catalytic approaches to nitrosation aim to improve efficiency and selectivity. While specific examples for the direct catalytic nitrosation of stilbene to this compound are scarce, related catalytic nitration and nitrosation reactions provide insights. For instance, zeolites have been used as heterogeneous catalysts for the nitration of aromatic compounds like stilbene, offering a potentially greener alternative to traditional methods. sioc-journal.cnscielo.br Palladium-catalyzed reactions, such as the Heck reaction, are widely used for the synthesis of stilbene derivatives and could potentially be adapted for introducing a nitro or nitroso functionality. uliege.be

Stoichiometric Reagents and Reaction Conditions

Reductive Transformations from Nitro-Stilbene Precursors

A more common and controlled method for preparing this compound involves the selective reduction of the corresponding nitro compound, 4-Nitrostilbene (B156276).

The reduction of a nitro (-NO₂) group to a nitroso (-N=O) group is a critical step in the synthesis of this compound from 4-Nitrostilbene. numberanalytics.comnih.gov This transformation is challenging because the nitroso intermediate is often more reactive than the starting nitro compound and can be easily reduced further to hydroxylamines and amines. nih.govacs.org

Several methods have been developed for this selective partial reduction. The choice of reducing agent and reaction conditions is crucial to stop the reduction at the nitroso stage. The reduction can proceed through a six-electron process, sequentially forming nitroso, N-hydroxylamino, and amino functional groups. nih.gov The reduction of the nitroso group to the hydroxylamine (B1172632) is often much faster than the initial reduction of the nitro group, making the isolation of the nitroso intermediate difficult. nih.gov

Iron-based catalysts have shown promise in the partial reduction of nitro compounds. acs.org For example, an iron(salen) complex has been used to catalyze the reduction of nitro compounds to nitroso species, which can then be trapped. acs.org The use of specific reducing agents like pinacol (B44631) borane (B79455) (HBpin) or phenyl silane (B1218182) (H₃SiPh) can influence the chemoselectivity of the reduction. acs.org

Table 2: Key Intermediates in the Reduction of Aromatic Nitro Compounds

| Intermediate | Chemical Group | Role in the Reaction |

|---|---|---|

| Nitroso compound | -N=O | First reduction product from the nitro group. numberanalytics.com |

| Hydroxylamine | -NHOH | Further reduction product from the nitroso group. numberanalytics.com |

| Amine | -NH₂ | Final reduction product. numberanalytics.com |

The reductive cyclization of nitro-stilbene analogues, particularly o-nitrostilbenes, is a well-studied process that often proceeds through a nitroso intermediate. The Cadogan–Sundberg indole (B1671886) synthesis, for example, involves the deoxygenation of a 2-nitrostilbene (B8481306) to a 2-nitrosostilbene, which then undergoes an electrocyclization to form an N-hydroxyindole. lookchem.comresearchgate.net This N-hydroxyindole can be further reduced to the corresponding indole. lookchem.com

The mechanism of this reaction is believed to involve the initial deoxygenation of the nitro group to a nitroso group by a trivalent phosphorus reagent like triethyl phosphite (B83602). researchgate.nettandfonline.com The resulting nitrosostilbene then undergoes a cyclization reaction. lookchem.com In some cases, the N-hydroxyindole intermediate can be isolated. lookchem.com

Palladium-catalyzed reductive cyclization of o-nitrostilbenes using carbon monoxide as the reductant has also been developed. researchgate.net This method allows for the synthesis of indoles in good yields. The reaction mechanism likely involves the formation of a nitroso intermediate followed by cyclization. researchgate.net Molybdenum complexes have also been used to catalyze the reduction of ortho-nitrostyrene to the corresponding indole, with the catalyst's primary role being the reduction of the nitro group to a nitroso group. acs.org

Selective Reduction of Nitro Groups to Nitroso (e.g., partial reduction)

Oxidative Approaches to the Nitroso Functionality

Direct introduction of a nitroso group onto an unactivated aromatic ring is challenging; therefore, multistep sequences involving the oxidation of more tractable precursors are commonly employed.

The oxidation of an amino or hydroxylamino group at the C4 position of the stilbene core represents a primary route to this compound. This transformation relies on the selection of appropriate oxidizing agents that can selectively act on the nitrogen-containing group without cleaving the stilbene double bond or oxidizing other sensitive parts of the molecule.

The N-oxidation of trans-4-aminostilbene is a key activation step. nih.gov While specific reagents for the direct conversion to this compound are detailed in specialized literature, general methods for the oxidation of aromatic amines to nitroso compounds often utilize reagents such as Caro's acid (peroxymonosulfuric acid) or various peroxy acids. The reaction proceeds through a hydroxylamine intermediate, which is then further oxidized. The stability of the resulting nitroso compound can be a significant challenge, as these species are often reactive and may participate in subsequent condensation or decomposition reactions. archive.org

The choice of oxidant and reaction conditions is paramount to achieving high yields and preventing over-oxidation to the corresponding nitro compound. For instance, the oxidation of related compounds like 4-amino-4'-methylstilbene (B12667404) can also be achieved using various oxidizing agents. The relative inefficiency of trans-4-nitrosostilbene in certain biological assays compared to its saturated analogue, 4-nitrosobibenzyl, has been linked to its higher reactivity and tendency to bind covalently to other molecules, which underscores the reactive nature of this functionality. nih.gov

Table 1: Common Oxidizing Agents for Aromatic Amine/Hydroxylamine Oxidation

| Oxidizing Agent | Precursor | Notes |

| Peroxymonosulfuric Acid (Caro's Acid) | Aromatic Amine | Effective but requires careful pH control. |

| Peracetic Acid | Aromatic Amine | Can lead to over-oxidation if not controlled. |

| Potassium Permanganate (KMnO₄) | Aromatic Amine | Strong oxidant, selectivity can be an issue. |

| Chromium Trioxide (CrO₃) | Aromatic Amine | A classic but toxic reagent. |

| Alkaline Iodine Solution | Nitroso-dibenzyl intermediate | Used to oxidize an intermediate to a stilbene. archive.org |

This table presents generalized oxidizing agents for the transformation of aromatic amines to nitroso compounds based on established organic chemistry principles and related reactions.

In several synthetic routes, particularly those aimed at producing heterocyclic compounds like indoles, nitrosostilbenes appear as crucial, transient intermediates. The Cadogan-Sundberg indole synthesis is a prime example, involving the reductive cyclization of a 2-nitrostilbene derivative using a phosphite reagent, typically triethyl phosphite. researchgate.netlookchem.com

The universally accepted mechanism for this reaction begins with the deoxygenation of the nitro group in the 2-nitrostilbene precursor to form a 2-nitrosostilbene intermediate. researchgate.netlookchem.com This highly reactive nitrosostilbene then undergoes an electrocyclization reaction, forming a key N-hydroxyindole intermediate. lookchem.comthieme-connect.com Subsequent reduction of this intermediate yields the final 2-arylindole product. researchgate.net This process highlights a scenario where the nitroso-stilbene species is generated in situ and consumed in a tandem cyclization reaction, representing an elegant use of the nitroso functionality's reactivity. thieme-connect.com

Oxidation of Aromatic Amines and Hydroxylamines

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic efforts focus on creating derivatives of this compound with tailored properties. This is achieved by introducing various substituents, controlling the geometry of the central double bond, and employing sophisticated protecting group strategies.

Incorporation of Substituents for Electronic and Steric Modulation

The electronic properties of the stilbene core can be significantly altered by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. These modifications influence not only the photophysical properties of the molecule but also the efficiency of the synthetic reactions used to create them. acs.orgresearchgate.net

For instance, in the synthesis of trans-4-nitrostilbene derivatives via the Perkin reaction, the use of benzaldehydes bearing electron-withdrawing groups was found to give higher product yields compared to those with electron-donating groups. eurjchem.com Conversely, in the synthesis of N-hydroxyindoles from nitrostilbenes, higher yields were observed when electron-donating groups were present at the para-position relative to the styryl group. nih.gov The introduction of bulky substituents can also be used to sterically influence the conformation and reactivity of the molecule. acs.org This modulation allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in materials science. researchgate.net For example, introducing a hexyloxy group to a 4-nitrostilbene derivative creates a donor-acceptor structure that significantly red-shifts its fluorescence spectrum. nih.gov

Stereochemical Control in Stilbene Core Formation (cis/trans isomerism)

The stilbene core contains a carbon-carbon double bond, which can exist in either a cis (Z) or trans (E) configuration. Controlling this stereochemistry is a crucial aspect of synthesis, as the two isomers can have vastly different properties and reactivity. rijournals.com For example, the reaction of E-nitrostilbene can lead to different products than the corresponding Z-isomer under the same conditions. nih.gov

Highly stereoselective methods have been developed for the synthesis of nitroalkenes, which are direct precursors to nitrosostilbenes. One effective strategy involves the condensation of an aliphatic aldehyde with a nitroalkane. By carefully selecting the reaction conditions, one can favor the formation of either the (E)- or (Z)-isomer. organic-chemistry.org

(E)-Isomer Formation: Performing the reaction in toluene (B28343) at reflux temperature typically results in high selectivity for the trans or (E)-nitroalkene. organic-chemistry.org

(Z)-Isomer Formation: Carrying out the reaction in dichloromethane (B109758) at room temperature selectively yields the cis or (Z)-isomer. organic-chemistry.org

The use of molecular sieves in these reactions appears to be critical for achieving high stereochemical control. organic-chemistry.org Such methodologies provide a powerful tool for synthesizing specific isomers of 4-nitrostilbene precursors, which is essential for investigating the structure-property relationships of the final compounds.

Table 2: Conditions for Stereoselective Nitroalkene Synthesis

| Desired Isomer | Solvent | Temperature | Key Additive | Outcome |

| (E)-nitroalkene | Toluene | Reflux | Piperidine | High selectivity for the E-isomer. organic-chemistry.org |

| (Z)-nitroalkene | Dichloromethane | Room Temp. | Piperidine, Molecular Sieves | High selectivity for the Z-isomer. organic-chemistry.org |

Protecting Group Strategies in this compound Synthesis

In the multistep synthesis of complex molecules like substituted 4-nitrosostilbenes, protecting groups are indispensable tools. chemistry.coach They are used to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. pressbooks.puborganic-chemistry.org A good protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield. pressbooks.pub

In the context of this compound synthesis, several scenarios may require protecting groups:

Protecting Amine or Hydroxyl Precursors: The synthesis of the stilbene backbone via methods like the Wittig or Heck reaction might be incompatible with a free amino (-NH₂) or hydroxyl (-OH) group. Therefore, the precursor to the nitroso functionality might be protected. An amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), which renders it non-nucleophilic. organic-chemistry.orglibretexts.org A hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether). libretexts.orgjocpr.com

Protecting Other Functional Groups: If the stilbene rings contain other reactive substituents (e.g., carbonyls, other hydroxyls), these must also be protected. Aldehydes and ketones are commonly protected as acetals or ketals, which are stable under basic and nucleophilic conditions but are readily removed with acid. pressbooks.pub

The use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the selective deprotection of one functional group in the presence of others, enabling complex, site-specific transformations. organic-chemistry.orgjocpr.com This strategy is vital for constructing highly functionalized this compound derivatives in a controlled, stepwise manner. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Nitrosostilbene

Fundamental Reaction Mechanisms Involving the Nitroso Group

The nitrogen-oxygen double bond in the nitroso moiety (–N=O) is polarized, rendering the nitrogen atom electrophilic and susceptible to attack by various nucleophiles. This reactivity is comparable to that of a carbonyl group. csic.esat.ua The electronic character of the nitroso group is significantly influenced by the aromatic system to which it is attached. For aryl nitroso compounds like 4-nitrosostilbene, the nitroso group is a powerful electron-withdrawing substituent, which enhances its electrophilicity. at.ua

Nucleophilic addition to the nitroso group is a primary reaction pathway for this compound. at.ua The nitrogen atom serves as the principal site for nucleophilic attack, leading to a variety of transformation products depending on the identity of the nucleophile. csic.esat.ua

The electrophilic nitrogen of the nitroso group readily reacts with carbon-based nucleophiles such as organometallic reagents and enolates.

Organometallic Reagents: The reaction of aryl nitroso compounds with powerful organometallic nucleophiles, like Grignard (RMgX) and organolithium (RLi) reagents, is complex. While direct polar 1,2-addition to the N=O bond can occur to form nitrones, the reaction often proceeds through a single electron transfer (SET) mechanism. researchgate.netcdnsciencepub.comresearchgate.net This SET pathway generates a radical anion from the nitroso compound and a carbon-centered radical from the organometallic reagent. researchgate.net Subsequent steps can lead to a variety of products, including the corresponding oxime and oxime ethers. researchgate.net For instance, studies on sterically hindered nitroso compounds show that electron transfer is preferred over the sterically demanding polar addition. cdnsciencepub.com In the case of nitrosoarenes reacting with vinyl Grignard reagents, the reaction consumes two moles of the Grignard reagent, initially reducing the nitrosoarene to an N-aryl-N-vinylhydroxylamine intermediate, which can be hydrolyzed to a hydroxylamine (B1172632). rsc.org

Enolates: The reaction between aryl nitroso compounds and enolates, known as the nitroso aldol (B89426) reaction, is a significant carbon-carbon bond-forming method. csic.es The enolate anion attacks the electrophilic nitrogen atom of the nitroso group. at.ua Depending on the reaction conditions and the catalyst employed (either metal or organic), the reaction can be directed to yield either N-alkylation (aminoxylation) or O-alkylation (hydroxyamination) products. csic.es For example, chelated amino acid ester enolates react with nitroarenes in a 1,3-addition across the nitro group to yield N-arylhydroxylamines; a similar reactivity pattern is expected for the more electrophilic nitroso group. organic-chemistry.org This reaction underscores the ability of carbon nucleophiles to add efficiently to the nitroso moiety. at.uabeilstein-journals.org

Table 1: Reactivity of Aryl Nitroso Compounds with Carbon-Centered Nucleophiles

| Nucleophile Type | Reagent Example | Primary Mechanism(s) | Typical Product(s) |

|---|---|---|---|

| Organometallic | Grignard Reagents (RMgX) | Polar Addition, Single Electron Transfer (SET) | Nitrones, Oximes, Hydroxylamines researchgate.netcdnsciencepub.comrsc.org |

| Organometallic | Organolithium Reagents (RLi) | Polar Addition, Single Electron Transfer (SET) | Oximes, Oxime Ethers researchgate.netbeilstein-journals.org |

| Enolates | Ketone or Ester Enolates | Nitroso Aldol Reaction | α-Hydroxyamino Carbonyls, α-Aminoxy Carbonyls csic.esat.ua |

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary and secondary amines, react with the nitroso group, typically leading to reduction products or coupled species.

Primary Amines: Primary aliphatic and aromatic amines react with aryl nitroso compounds. The nucleophilic amine attacks the nitroso nitrogen. chemistrysteps.com This can lead to the formation of unstable intermediates that may subsequently form asymmetrical azo compounds (Ar-N=N-R).

Secondary Amines: Secondary amines can also act as nucleophiles toward the nitroso group. The reaction of secondary amines with nitrosating agents like nitrous acid is well-known to produce N-nitrosamines. chemistrysteps.comlibretexts.org While direct reaction with a C-nitroso compound is less common for forming stable nitrosamines, the initial nucleophilic attack on the nitroso nitrogen is a feasible pathway.

Hydroxylamine and Hydrazine (B178648): Reagents like hydroxylamine (NH₂OH) and hydrazine (N₂H₄) are also reactive towards the nitroso group. The reduction of aromatic nitro compounds with hydrazine is a method for producing aromatic amines, proceeding through nitroso and hydroxylamine intermediates. chemcess.commdpi.com A direct reaction of trans-4-nitrosostilbene with glutathione (B108866) (a tripeptide containing a nucleophilic amine group) has been shown to yield two main products: the corresponding trans-4-hydroxylaminostilbene and trans-4-aminostilbene. researchgate.net This demonstrates the reduction of the nitroso group by a biological nitrogen-containing nucleophile.

Table 2: Products from the Reaction of trans-4-Nitrosostilbene with Glutathione

| Reactant | Nucleophile | Product(s) | Reaction Type |

|---|---|---|---|

| trans-4-Nitrosostilbene | Glutathione | trans-4-Hydroxylaminostilbene, trans-4-Aminostilbene | Nucleophilic Addition / Reduction researchgate.net |

Oxygen-centered nucleophiles, including water and alcohols (or their corresponding alkoxide ions), can attack the electrophilic nitroso group.

Water (Hydrolysis): The hydrolysis of aryl nitroso compounds can occur, particularly under acidic conditions. The reaction is initiated by the protonation of the nitroso oxygen, which significantly increases the electrophilicity of the nitrogen atom. A water molecule then acts as the nucleophile, attacking the activated nitrogen. This leads to a hydrated intermediate that can subsequently decompose. at.ua

Alcohols and Alkoxides: Alcohols and the more nucleophilic alkoxide ions react with aryl nitroso compounds. The reaction of nitroso complexes with alkoxide ions has been shown to form N-bound RONO ligands. acs.org This indicates a direct nucleophilic attack of the alkoxide on the nitrogen center. This reactivity is analogous to the formation of hemiacetals and acetals from carbonyl compounds.

While the nitroso group is electrophilic, the stilbene (B7821643) portion of the molecule, specifically the carbon-carbon double bond, is electron-rich and thus nucleophilic. tutorchase.com This allows it to undergo electrophilic addition reactions.

The π-electrons of the alkene double bond in this compound can attack electrophiles. tutorchase.comscience-revision.co.uk A classic example of this type of reaction is halogenation, such as the addition of bromine (Br₂).

The mechanism of electrophilic addition to an alkene typically involves the electrophile being attracted to the electron-rich double bond. chemistrysteps.com For a non-polar electrophile like Br₂, the double bond induces a dipole in the Br-Br molecule, making one bromine atom partially positive (δ+) and thus electrophilic. chemistrystudent.com The alkene's π-bond attacks the electrophilic bromine, leading to an intermediate. This intermediate can be either a bridged bromonium ion or an open-chain carbocation. scribd.com

The nature of the substituents on the alkene plays a crucial role in determining the structure of the intermediate and the reaction rate. The para-nitroso group on the stilbene core is strongly electron-withdrawing. at.ua This has two major consequences:

Decreased Reaction Rate: The electron-withdrawing nitroso group reduces the electron density of the carbon-carbon double bond, making it less nucleophilic. This deactivation slows down the rate of electrophilic attack compared to unsubstituted stilbene. bartleby.comchegg.com

Intermediate Structure: For stilbenes bearing electron-withdrawing substituents, the formation of an open carbocation intermediate is destabilized. Instead, the reaction favors the formation of a more stable, bridged bromonium ion intermediate. researchgate.net The positive charge is shared between the two carbons and the bromine atom, avoiding the localization of a full positive charge on a carbon atom that is electronically disfavored by the deactivating group.

The reaction is completed by the nucleophilic attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion, leading to the final dibrominated product. chemistrystudent.com

Electrophilic Reactivity of the Stilbene Core

Aromatic Electrophilic Substitution on the Phenyl Rings

Aromatic electrophilic substitution (EAS) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.compressbooks.pub The feasibility and outcome of such reactions on this compound are dictated by the electronic properties of the substituents on its two phenyl rings. The molecule consists of a stilbene backbone, with a nitroso group (-NO) attached to one phenyl ring (ring A) and a styryl group (-CH=CH-Ph) attached to the other (ring B).

The general mechanism for EAS involves a two-step process:

Attack of the electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.comminia.edu.eg The formation of this intermediate is typically the rate-determining step. minia.edu.eg

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring to yield the final substituted product. dalalinstitute.compressbooks.pub

The regioselectivity of the substitution (i.e., the position of attack on the ring) is governed by the directing effects of the existing substituents.

Ring A (substituted with the nitroso group) : The nitroso group (-NO) is an electron-withdrawing group. Through its resonance and inductive effects, it deactivates the phenyl ring towards electrophilic attack, making it less reactive than benzene (B151609). minia.edu.eg It is primarily a meta-directing group. Therefore, electrophilic substitution on this ring is expected to occur at the positions meta to the nitroso group.

Ring B (unsubstituted phenyl ring of the styryl group) : The vinyl group (-CH=CH-) attached to this ring is an activating group. It donates electron density to the phenyl ring via resonance, making it more susceptible to electrophilic attack than benzene. It is an ortho, para-directing group. dalalinstitute.com Consequently, electrophiles will preferentially attack the ortho and para positions of this ring.

Table 1: Directing Effects of Substituents in this compound for Aromatic Electrophilic Substitution

| Ring | Substituent | Electronic Effect | Reactivity toward EAS | Directing Influence |

|---|---|---|---|---|

| A | Nitroso (-NO) | Electron-withdrawing, Deactivating | Decreased | meta |

| B | Vinyl (-CH=CH-Ar) | Electron-donating, Activating | Increased | ortho, para |

Proton Transfer and Rearrangement Processes

Proton transfer is a fundamental step in many organic reactions, often involving the movement of a proton (H+) from one site to another within a molecule (intramolecular) or between molecules (intermolecular). leah4sci.commasterorganicchemistry.com In the context of this compound, protonation can occur at several sites, including the nitroso group's oxygen or nitrogen atom, potentially initiating subsequent rearrangement reactions.

Rearrangement reactions involve the migration of an atom or group from one atom to another within the same molecule. msu.eduyoutube.com For instance, the reduction of nitrostilbenes can produce a nitrosostilbene intermediate. nih.govnih.gov This intermediate can then undergo a 6π-electron-five-atom electrocyclization, followed by isomerization, to form an N-hydroxyindole. nih.govnih.gov This process involves both internal redox changes and structural rearrangement. While this specific pathway starts from the corresponding nitrostilbene, it highlights a potential rearrangement cascade that the this compound structure could undergo under certain reductive conditions.

Dissociation Reactions of this compound

Dissociation reactions involve the cleavage of a chemical bond, resulting in the molecule breaking into smaller fragments. youtube.comyoutube.com For this compound, the most likely dissociation would involve the carbon-nitrogen (C-N) bond or the nitrogen-oxygen (N=O) bond of the nitroso group. The dissociation of the nitroso group (NO) from an aromatic ring is a known process, although it is often studied in the context of more complex systems like nitrosylhemoglobin, where the NO ligand dissociates from the heme iron. nih.gov The stability of the resulting fragments, such as a stilbenyl radical and a nitric oxide radical, would influence the energetics of this process. The reaction conditions, such as temperature, pressure, and the presence of radical scavengers, would significantly impact the likelihood and outcome of such dissociation reactions.

Redox Chemistry of this compound

Redox chemistry involves reactions where the oxidation states of atoms are changed through the transfer of electrons. tru.calibretexts.org this compound, with its electron-deficient nitroso group, is a key participant in redox processes, particularly reduction reactions.

Reduction Pathways to Hydroxylamine and Amine Derivatives

The reduction of aromatic nitroso compounds typically proceeds in stages, first to the corresponding hydroxylamine and then further to the amine. nih.govcardiff.ac.ukmdpi.com Non-enzymatic reactions of trans-4-nitrosostilbene with biological thiols like glutathione have been shown to yield both 4-hydroxylaminostilbene and 4-aminostilbene (B1224771). nih.gov This transformation is significant as it represents a key step in the metabolic pathways of related aromatic compounds. nih.gov The reduction can occur via different mechanisms involving the transfer of one or two electrons at a time.

Single-Electron Transfer Mechanisms

Single-electron transfer (SET) is a mechanism where one electron is transferred from a donor to an acceptor in the rate-determining step. sigmaaldrich.comorganic-chemistry.org In the reduction of nitroaromatic compounds, SET from a reducing agent can form a nitro anion-radical. mdpi.com This radical can then undergo further reactions.

A proposed mechanism for the formation of N-hydroxyindoles from nitrostilbenes involves the initial formation of a nitrosostilbene intermediate. nih.govnih.gov This nitrosostilbene can then participate in SET processes. An electron transfer from a donor (e.g., tert-butoxide) to the nitrosostilbene could generate a radical anion. nih.gov This highly reactive intermediate can then undergo cyclization and rearrangement to form the final product. nih.govnih.gov The dismutation of nitro anion-radicals, a process involving two radical anions, can also yield a nitroso compound. mdpi.com These pathways underscore the importance of single-electron steps in the complex redox chemistry of nitrosoaromatics.

Two-Electron Reduction Pathways

Two-electron reduction pathways involve the transfer of a pair of electrons, often in the form of a hydride ion (H-), from a reducing agent to the substrate. nih.gov Bacterial nitroreductases, for example, can catalyze the two-electron reduction of nitroaromatics to form nitroso compounds, which are then rapidly reduced in a subsequent two-electron step to hydroxylamines. nih.gov While these are enzymatic examples, similar chemical reductions can be achieved using various reducing agents. mdpi.com The direct two-electron reduction of the nitroso group in this compound would lead directly to the corresponding N-aryl hydroxylamine derivative, 4-hydroxylaminostilbene. nih.govresearchgate.net This pathway avoids the formation of free-radical intermediates that are characteristic of SET mechanisms.

Table 2: Reduction Products of this compound

| Reactant | Reducing Agent/Conditions | Key Intermediate(s) | Final Product(s) | Reference(s) |

|---|---|---|---|---|

| trans-4-Nitrosostilbene | Glutathione | Adducts | 4-Hydroxylaminostilbene, 4-Aminostilbene | nih.gov |

| Nitrostilbene (forms Nitrosostilbene intermediate) | tert-Butoxide | Radical anion, Cyclized intermediate | N-Hydroxyindole | nih.govnih.gov |

| Aromatic Nitroso Compounds | Nitroreductases (enzymatic) | - | Hydroxylamine derivatives | nih.gov |

Intermediate Identification and Stability

The chemical transformation of this compound can proceed through various intermediates, depending on the reaction conditions. In the presence of a reducing agent like tert-butoxide, 4-nitrostilbene (B156276) can be reduced to a radical anion. nih.gov This radical anion is a key intermediate that can undergo further reactions. One proposed pathway involves the acceptance of a second electron by the radical anion to form a dianion, which then eliminates sodium oxide to yield this compound. nih.gov This nitrosostilbene can then undergo an electrocyclization reaction to form an N-hydroxyindole intermediate. nih.govthieme-connect.com The stability of these intermediates is crucial in determining the final product distribution. For instance, the N-hydroxyindole can rearrange to form a more stable oxindole. nih.gov

Another potential intermediate in the transformation of this compound is a nitrenoid species. thieme-connect.com This can be formed through the nucleophilic addition of a Grignard reagent to the oxygen atom of the nitro group, followed by N-O bond fragmentation. nih.gov The resulting nitrenoid can then undergo cyclization and rearrangement to form carbazole (B46965) derivatives. The stability of these radical and nitrenoid intermediates is influenced by factors such as the solvent and the presence of coordinating ions. nih.gov

Oxidation Pathways and Reactive Intermediates

The oxidation of this compound can lead to the formation of various oxidized species and involves reactive intermediates.

Formation of Nitro and Other Oxidized Species

The nitroso group of this compound is susceptible to oxidation, which can lead to the formation of the corresponding nitro compound, 4-nitrostilbene. This oxidation can occur through various mechanisms, including reactions with oxidizing agents or through redox cycling pathways. The formation of other oxidized species, such as hydroxylated derivatives, can also occur, although this is less commonly reported for this compound itself. In broader contexts of nitroaromatic compounds, oxidation can be facilitated by various reagents and conditions, including ozone on silica (B1680970) gel or cobalt-catalyzed reactions with hydroperoxides. organic-chemistry.org The metabolism of related compounds can also lead to oxidized products, including nitro-hydroxy species. nih.gov

Radical Intermediates in Redox Cycles

Redox cycling of this compound can generate radical intermediates. This process often involves single-electron transfer reactions. thieme-connect.com For example, the reduction of the nitroso group can form a radical anion. This radical anion can then be re-oxidized, completing a redox cycle and potentially generating reactive oxygen species. The formation of radical intermediates is a key aspect of the chemical reactivity of many nitroaromatic compounds. cornell.edu These radicals are often transient and highly reactive, playing a crucial role in the subsequent chemical transformations. nih.gov The stability and reactivity of these radical intermediates can be influenced by their molecular structure and the surrounding chemical environment. nih.gov

Kinetics and Thermodynamics of Redox Transformations

The rates and equilibrium of the redox transformations of this compound are governed by kinetic and thermodynamic principles. The thermodynamics of a redox reaction, specifically the standard free energy of the reaction (ΔG°r), can influence the kinetic fractionation of isotopes, with more thermodynamically favorable reactions often exhibiting less kinetic fractionation. geochemicalperspectivesletters.org The kinetics of redox reactions can be studied using various techniques, and kinetic models can be developed to understand the regulation of these transformations. nih.gov The kinetics of oxidation and reduction processes are influenced by factors such as temperature and the partial pressure of reactants like oxygen. rsc.org For instance, in related systems, oxidation kinetics have been characterized at specific temperature and pressure ranges. rsc.org

| Transformation | Reactant(s) | Key Intermediate(s) | Product(s) |

| Reduction | 4-Nitrostilbene, tert-butoxide | Radical anion, Dianion | This compound, N-Hydroxyindole, Oxindole |

| Reaction with Grignard Reagent | 4-Nitrostilbene, Aryl Grignard reagent | Nitrenoid | Carbazole derivatives |

| Oxidation | This compound | Radical anion | 4-Nitrostilbene |

Adduct Formation Mechanisms of this compound

This compound, being an electrophilic species, is known to react with nucleophiles to form covalent adducts. scispace.com This reactivity is a key aspect of its chemical behavior.

Covalent Adduct Formation with Diverse Nucleophilic Species

This compound readily forms covalent adducts with a variety of nucleophilic species. nih.gov A prominent example is its reaction with glutathione, a thiol-containing tripeptide. nih.gov The reaction between arylnitroso compounds, including this compound, and glutathione has been shown to produce three main types of products: the corresponding hydroxylamine, the amine, and a water-soluble adduct. nih.gov This adduct can be hydrolyzed under acidic or alkaline conditions to yield an amine and glutathione sulphinic acid. nih.gov The formation of these adducts is a result of the nucleophilic attack of the thiol group of glutathione on the electrophilic nitroso group of this compound. nih.gov

The propensity for adduct formation is a common feature of electrophilic compounds. scispace.com The formation of covalent bonds occurs when a nucleophile donates its high-energy electrons into an empty orbital of the electrophile. scispace.com In the case of this compound, the nitroso group acts as the electrophilic center. The reactivity towards different nucleophiles can vary, with "soft" electrophiles preferentially reacting with "soft" nucleophiles like the sulfhydryl group of cysteine. scispace.com The formation of such adducts with biological nucleophiles, such as amino acid residues in proteins, is a significant area of study. nih.govresearchgate.net

| Nucleophile | Adduct Type/Product(s) |

| Glutathione | Hydroxylamine, Amine, Water-soluble adduct (hydrolyzes to amine and glutathione sulphinic acid) |

| Cysteine residues in proteins | Covalent adducts |

Reaction with Sulfur-Containing Nucleophiles (e.g., Glutathione, Cysteine Residues)

This compound readily interacts with biological thiols such as glutathione (GSH) and cysteine residues within proteins. These reactions are of significant interest due to their implications in cellular signaling and detoxification pathways. The primary mechanism involves the nucleophilic attack of the thiol group on the nitroso moiety of this compound, leading to the formation of adducts.

The reaction between this compound and sulfur-containing nucleophiles like glutathione and cysteine results in the formation of adducts. The stoichiometry of this reaction typically involves a 1:1 molar ratio, where one molecule of the thiol reacts with one molecule of this compound.

The site selectivity of this adduction is highly specific. The nucleophilic sulfur atom of the thiol, specifically the thiolate anion (RS-), attacks the electrophilic nitrogen atom of the nitroso group (-N=O) in this compound. This leads to the formation of a sulfinamide adduct. Cysteine residues in proteins are particularly susceptible to this type of modification, a process known as S-nitrosylation, which can alter protein function. mdpi.com The high affinity of cysteine residues for the reactive intermediates derived from nitroso compounds is significantly greater than that for other amino acids. nih.gov

The initially formed adducts between this compound and thiols are not always stable and can undergo further chemical transformations, including hydrolysis and rearrangement.

Hydrolysis: The sulfinamide adducts can be susceptible to hydrolysis, a reaction where a water molecule cleaves the bond between the sulfur and nitrogen atoms. This process can regenerate the original thiol and a modified form of the nitroso compound, such as a hydroxylamine derivative. The stability of the adduct towards hydrolysis is influenced by factors like pH and the local chemical environment. The analysis of carcinogen-DNA adducts, for instance, sometimes utilizes alkaline hydrolysis to release the bound carcinogen for quantification, highlighting that such linkages can be chemically cleaved. nih.gov

Rearrangement: Under certain conditions, the initial adducts may undergo rearrangement to form more stable products. While specific rearrangement pathways for this compound adducts are not extensively detailed in the provided search results, analogous reactions with other nitroso compounds suggest possibilities such as intramolecular cyclizations or transfers of the nitroso group, particularly in complex biological molecules.

Stoichiometry and Site Selectivity of Adducts

Factors Influencing Adduct Reactivity (e.g., pKa, sterics, electronics)

The reactivity of the adducts formed between this compound and sulfur-containing nucleophiles is governed by several key factors:

pKa of the Thiol: The rate of the initial nucleophilic attack is highly dependent on the pKa of the thiol group. nih.gov A lower pKa facilitates the formation of the more nucleophilic thiolate anion (RS-). For instance, glutathione has a cysteine residue with a pKa that can be lowered in enzymatic active sites, enhancing its reactivity. mdpi.comnih.gov The reaction rate increases with higher pH, which favors the deprotonation of the thiol to the thiolate anion. nih.gov

Steric Effects: The accessibility of the nitroso group on this compound and the thiol group on the nucleophile is crucial. rsc.org Steric hindrance around either the reactive site of the stilbene or the cysteine residue can significantly decrease the reaction rate. The bulky nature of the stilbene backbone or the folded structure of a protein can impose steric limitations on adduct formation. rsc.org

Electronic Effects: The electronic properties of the this compound molecule play a critical role. The presence of the nitro group (a strong electron-withdrawing group) enhances the electrophilicity of the nitroso-nitrogen, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the stilbene ring system would be expected to decrease reactivity.

The table below summarizes the key factors influencing the formation and reactivity of adducts between this compound and sulfur-containing nucleophiles.

| Factor | Influence on Reactivity | Mechanism |

| pKa of Thiol | Lower pKa increases reactivity. | A lower pKa facilitates the formation of the highly nucleophilic thiolate anion (RS⁻), which is the primary attacking species. nih.gov |

| Steric Hindrance | Increased steric bulk decreases reactivity. | Bulky groups near the reactive sites on either the nucleophile or this compound can physically block the approach required for bond formation. rsc.org |

| Electronic Effects | Electron-withdrawing groups on the stilbene increase reactivity. | These groups enhance the electrophilic character of the nitroso-nitrogen, making it a more favorable target for nucleophilic attack. |

Photochemical Transformations of this compound

This compound, like other stilbene and azo-based compounds, is susceptible to transformations upon exposure to light. beilstein-journals.orgmdpi.com These photochemical reactions involve the absorption of photons, leading to excited electronic states that can follow different reaction pathways.

The most common photochemical transformation for stilbene derivatives is cis-trans isomerization around the central carbon-carbon double bond. beilstein-journals.orgmdpi.com

Trans-to-Cis Isomerization: The trans isomer of this compound is generally the more thermodynamically stable form. Upon absorption of light of an appropriate wavelength, the molecule is promoted to an excited state. In this excited state, the rotational barrier around the central double bond is significantly lowered, allowing for rotation to the cis configuration. The molecule then returns to the ground state as the cis isomer. nih.gov This process can lead to a photostationary state, a mixture of cis and trans isomers. iupac.org

Cis-to-Trans Isomerization: The less stable cis isomer can also absorb light and isomerize back to the trans form. Additionally, the cis-to-trans isomerization can occur thermally, without the need for light, as the molecule reverts to its more stable configuration. nih.govlongdom.org

The isomerization process induces a significant change in molecular geometry, which is a property exploited in the development of molecular switches. beilstein-journals.org

In addition to isomerization, this compound can undergo photoreduction and photooxidation, particularly in the presence of photosensitizers or reactive oxygen species (ROS). mdpi.comnih.govcsic.es

Photoreduction: In the presence of a photosensitizer and an electron donor, the excited state of this compound can accept an electron, leading to its reduction. csic.es The nitroso group (-N=O) is a likely site for reduction, potentially being converted to a hydroxylamino (-NHOH) or an amino (-NH2) group. This process is analogous to the photoreduction of quinones, which can be converted to hydroquinones. mdpi.com

Photooxidation: Conversely, in the presence of an electron acceptor or species like singlet oxygen (¹O₂), the excited this compound molecule can be oxidized. mdpi.com The stilbene double bond or the aromatic rings are potential sites for oxidative attack, which could lead to cleavage of the double bond or the formation of phenolic derivatives. The generation of ROS by photosensitizers can initiate these oxidative degradation pathways. mdpi.com

Influence of Solvent Polarity and Environment on Photoreactivity

The photochemical behavior of trans-4-nitrosostilbene (t-NSB) is profoundly influenced by the polarity of its solvent environment. rsc.org The deactivation dynamics of the initially photoexcited S1(ππ*) state are strongly dependent on the solvent, with the S1-state lifetime varying by as much as three orders of magnitude. rsc.org This significant solvent-polarity dependence is attributed to the differences in dipole moments among the S1 state and other relevant electronic states, including the key intersystem crossing (ISC) receiver triplet states. rsc.org The polarity of the solvent can therefore alter the relative energies of these states and, consequently, the rates of intersystem crossing. rsc.org

In nonpolar solvents, the deactivation of the excited S1 state is extremely rapid, with a lifetime of approximately 60 femtoseconds. rsc.org This ultrafast decay is the result of a combination of highly efficient intersystem crossing and internal conversion processes. rsc.org

In solvents of medium polarity, the decay of the S1-state population follows a more complex, biphasic pattern. This is governed by a competing intersystem crossing relaxation mechanism, where the rates of intersystem crossing adhere to the inverse energy gap law for strong coupling cases. rsc.org

In high-polarity solvents, the S1 state is significantly stabilized, lowering its energy to a point where intersystem crossing becomes energetically unfavorable. rsc.org Under these conditions, the S1 state deactivates by crossing a barrier along the torsional angle of the central ethylenic bond, leading to a non-fluorescent perpendicular configuration. rsc.org Irrespective of the specific deactivation pathway dictated by the solvent, the excited-state population ultimately becomes trapped in the metastable T1-state perpendicular configuration. From this state, a slower intersystem crossing event returns the molecule to the ground state, where it can bifurcate into either the trans or cis isomer of this compound. rsc.org

The general effect of solvent polarity on the fluorescence emission of a fluorophore provides context for these observations. An increase in solvent polarity can lower the energy level of the relaxed S1 state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission. evidentscientific.com

Table 1: Influence of Solvent Polarity on Photoreactivity of trans-4-Nitrosostilbene

| Solvent Polarity | S1-State Lifetime | Primary Deactivation Mechanism |

|---|---|---|

| Nonpolar | ~60 fs | Efficient Intersystem Crossing (ISC) and Internal Conversion rsc.org |

| Medium Polarity | Biphasic Decay | Competing Intersystem Crossing (ISC) Relaxation rsc.org |

| High Polarity | ~60 ps | Barrier Crossing via Torsion of the Ethylenic Bond rsc.org |

Thermal Degradation and Stability Mechanisms

The thermal stability of a chemical compound dictates the maximum temperature at which it can be used or processed before undergoing damaging chemical changes. wikipedia.org While specific research on the thermal degradation of this compound is not extensively detailed in the provided sources, the general principles of thermal degradation for organic and nitroaromatic compounds can provide insight into its likely behavior.

Thermal degradation involves chemical changes that occur at elevated temperatures, which can proceed even in the absence of oxygen. wikipedia.org These reactions can lead to the breaking of chemical bonds (chain scission), changes in molecular weight, and a general reduction in the desired physical properties of a material. wikipedia.org For nitroaromatic compounds, thermal stability is a critical safety parameter, as thermal runaway can lead to hazardous situations. scielo.br

Common mechanisms of thermal degradation for organic molecules include:

Depolymerization: Where a polymer chain breaks down into its constituent monomers. wikipedia.org

Side-group Elimination: The removal of functional groups attached to the main molecular backbone. wikipedia.org

Random Chain Scission: The breaking of bonds at random points within the molecular structure. wikipedia.org

Oxidation: Degradation reactions involving oxygen, which are often accelerated at higher temperatures (thermo-oxidative degradation). e3s-conferences.orgfiveable.me

The thermal stability of nitrobenzoic acid isomers, for instance, has been studied, showing that decomposition is characterized by a single n-order reaction, with the stability at high temperatures varying between isomers. scielo.br The decomposition process involves the breaking of chemical bonds and the detachment of the nitro group. scielo.br The activation energies required for thermal decomposition are key indicators of a compound's stability. scielo.brnih.gov

Table 2: General Mechanisms of Thermal Degradation

| Mechanism | Description |

|---|---|

| Depolymerization | The process where a polymer breaks down into monomer units. wikipedia.org |

| Random Scission | Cleavage of bonds at random positions in the polymer backbone. wikipedia.org |

| Side-Group Elimination | Removal of functional groups from the main structure without breaking the backbone. wikipedia.org |

| Thermo-oxidative Degradation | Degradation resulting from the combined action of heat and oxygen, often involving auto-oxidative reactions. e3s-conferences.orgfiveable.me |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Nitrosostilbene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds in both solution and solid states. uzh.ch For 4-Nitrosostilbene, NMR provides invaluable information regarding the electronic environment of each proton and carbon atom, allowing for unambiguous structural assignment.

High-Resolution Solution-State NMR for Structural Assignments

High-resolution solution-state NMR, typically using ¹H and ¹³C nuclei, allows for the precise assignment of atoms within the this compound molecule. The chemical shifts (δ) are influenced by the extended π-conjugated system and the electronic effects of the nitroso substituent.

In ¹H NMR, the vinylic protons of the trans-stilbene (B89595) backbone are expected to appear as doublets in the δ 7.0-8.0 ppm range, with a large coupling constant (J ≈ 16 Hz) characteristic of the trans configuration. The aromatic protons will exhibit complex splitting patterns in a similar region. The protons on the phenyl ring bearing the nitroso group are expected to be deshielded compared to those on the unsubstituted ring due to the electron-withdrawing nature of the nitroso group.

In ¹³C NMR, the carbon atoms of the aromatic rings and the vinyl group typically resonate between δ 110-150 ppm. savemyexams.com The carbon atom directly attached to the nitroso group (C4) is expected to be significantly downfield. Conjugation effects also influence the chemical shifts of the other carbons in the molecule. msu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-4-Nitrosostilbene Note: These are predicted values based on data from analogous compounds like 4-nitrostilbene (B156276) and other substituted stilbenes. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-α (vinylic) | ~7.2 | ~129 |

| H-β (vinylic) | ~7.4 | ~131 |

| H-2', H-6' (unsubstituted ring) | ~7.6 | ~127 |

| H-3', H-5' (unsubstituted ring) | ~7.4 | ~129 |

| H-4' (unsubstituted ring) | ~7.3 | ~128 |

| H-2, H-6 (nitroso-substituted ring) | ~7.8 | ~125 |

| H-3, H-5 (nitroso-substituted ring) | ~8.1 | ~124 |

| C-1' (quaternary) | - | ~137 |

| C-1 (quaternary) | - | ~144 |

| C-4 (quaternary, with -NO) | - | ~150 |

Solid-State NMR for Polymorphic and Conformational Studies

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form, providing insights into polymorphism, conformation, and intermolecular interactions. vt.edunih.gov For this compound, ssNMR can differentiate between various crystalline forms (polymorphs) that may exhibit distinct physical properties.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. acs.org Differences in the ¹³C chemical shifts between different polymorphs of this compound would indicate variations in the local electronic environment, arising from different molecular packing and conformations in the crystal lattice. figshare.com Furthermore, ssNMR can be employed to study the molecular dynamics and the orientation of specific functional groups within the solid state. wiley-vch.de

2D NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structure of molecules like this compound by revealing correlations between nuclei. up.ac.zawordpress.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wordpress.com For this compound, COSY spectra would show cross-peaks connecting the vinylic protons (H-α and H-β). It would also reveal the connectivity between adjacent protons on each of the aromatic rings, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum of this compound would provide a clear map linking each proton signal to its corresponding carbon signal, confirming the assignments made from 1D spectra. Quaternary carbons, having no attached protons, are not observed in HSQC spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for assigning quaternary carbons by observing their correlations with nearby protons. For instance, the vinylic protons would show correlations to the quaternary carbons of the phenyl rings, and aromatic protons would show correlations to the carbon bearing the nitroso group.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. up.ac.za These techniques are complementary and highly effective for identifying functional groups and studying the effects of molecular structure, such as conjugation, on bond strengths. up.ac.za

Characteristic Vibrational Modes of the Nitroso Group

The nitroso group (-N=O) has characteristic vibrational frequencies that are readily identifiable in IR and Raman spectra. For aromatic C-nitroso compounds, the N=O stretching vibration is a key diagnostic band. In the monomeric form, this vibration typically appears in the range of 1495-1511 cm⁻¹. updatepublishing.com

Aromatic nitroso compounds can exist in equilibrium with their dimeric azodioxy forms, particularly in the solid state. researchgate.net This dimerization significantly alters the vibrational spectrum, with the appearance of a very sharp peak for the E-ONNO stretching vibration around 1260 cm⁻¹. researchgate.netat.ua

Table 2: Characteristic Vibrational Frequencies of the Aromatic Nitroso Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| N=O Stretch (monomer) | 1495 - 1541 | IR, Raman | Strong band characteristic of the nitroso functional group. updatepublishing.comat.ua |

| C-N Stretch | 1260 - 1330 | IR, Raman | Stretching vibration of the bond connecting the nitroso group to the aromatic ring. updatepublishing.com |

| E-ONNO Stretch (dimer) | ~1260 | IR | Sharp, intense peak indicating the presence of the dimer form. researchgate.netat.ua |

Conjugation Effects on Spectroscopic Signatures

This compound is a "push-pull" system, where the stilbene (B7821643) backbone acts as a π-conjugated bridge. The presence of the electron-withdrawing nitroso group enhances intramolecular charge transfer (ICT) across the molecule. nih.govaip.org This extended conjugation and ICT significantly influence the vibrational spectra.

The ethylenic C=C stretching mode of the stilbene backbone, typically found around 1600-1650 cm⁻¹, is sensitive to conjugation. In push-pull stilbenes, the frequency and intensity of this band can shift compared to unsubstituted stilbene. researchgate.net Studies on similar molecules, such as 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), show that vibrational modes of the stilbene skeleton are strongly affected by electronic excitation and ICT. nih.govresearcher.life The coupling between skeletal vibrational modes of the phenyl rings and the central C=C bond can be altered, which is observable in Raman spectra. nih.govoptica.org These spectroscopic signatures provide an effective tool for understanding the structure-property relationships in conjugated systems like this compound. aip.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound, a molecule characterized by a conjugated π-system linking a phenyl group and a nitroso-substituted phenyl group, are profoundly influenced by its structure. Spectroscopic techniques are essential to probe the electronic transitions and the effects of the molecular environment on its excited states.

UV-Visible spectroscopy is a fundamental technique for investigating electronic transitions in conjugated organic molecules. libretexts.org For this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*). libretexts.orgpharmatutor.org The extensive conjugation in the stilbene backbone, which connects the two aromatic rings through an ethylene (B1197577) bridge, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This extended π-system is the primary chromophore responsible for the molecule's strong absorption characteristics.

The presence of the nitroso (-NO) group introduces non-bonding (n) electrons on the nitrogen and oxygen atoms, allowing for n → π* transitions in addition to the π → π* transitions of the conjugated system. libretexts.org Typically, π → π* transitions are more intense (higher molar absorptivity, ε) than n → π* transitions. msu.edu The key electronic transitions expected for this compound are:

π → π transitions:* These are characteristic of the conjugated stilbene system and are generally observed as strong absorption bands. pharmatutor.org Extending the conjugation, as seen in stilbene derivatives, typically results in a bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths. msu.edu

n → π transitions:* These transitions involve the excitation of a lone-pair electron from the nitroso group to an anti-bonding π* orbital. These are typically weaker and can sometimes be masked by the stronger π → π* bands.

For comparison, the related compound trans-4-Nitrostilbene shows a strong absorption peak, and it is expected that this compound would exhibit a similarly strong absorption band in the UV-visible region due to its comparable conjugated structure. szfki.huspectrabase.com The exact position and intensity of λ_max are influenced by the electronic nature of the substituents and their position on the benzene (B151609) rings. ikm.org.my

Table 1: Expected UV-Visible Absorption Characteristics for this compound

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. When a molecule in an excited electronic state returns to the ground state by emitting a photon, the process is called fluorescence. The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. jascoinc.comuci.edu

For push-pull stilbenes, such as those with an electron-donating group on one end and an electron-withdrawing group like nitro or nitroso on the other, the fluorescence properties are often highly sensitive to their environment and structure. ntu.edu.twmdpi.com The fluorescence quantum yield of the related compound trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DNS) is strongly dependent on solvent polarity, decreasing significantly in more polar solvents. ntu.edu.twaip.org This quenching of fluorescence in polar environments is often attributed to the formation of a non-radiative twisted intramolecular charge-transfer (TICT) state. ntu.edu.tw

The quantum yield (Φ_f) can be determined using either absolute or relative methods. jascoinc.com The relative method, which is more common, involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. iss.com

Given the "push-pull" nature of this compound (with the nitroso group acting as an electron acceptor), its fluorescence behavior is expected to be complex. Non-radiative decay pathways, such as trans-cis isomerization around the central double bond and internal conversion facilitated by the twisting of the nitroso group, can compete with fluorescence, potentially leading to a low quantum yield, especially in polar solvents. ntu.edu.twnih.gov

Table 2: Factors Influencing Fluorescence Quantum Yield (Φ_f) of this compound

The optical properties of push-pull molecules like this compound are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The nitroso group is strongly electron-withdrawing, creating a significant dipole moment in the molecule that can be altered upon electronic excitation. This change in dipole moment leads to different degrees of stabilization by solvents of varying polarity. ias.ac.in

Upon excitation, an intramolecular charge transfer (ICT) can occur, where electron density shifts from the phenyl ring (donor) to the nitroso-substituted phenyl ring (acceptor). rsc.org This ICT state is more polar than the ground state. Consequently, polar solvents will stabilize the excited ICT state more than the ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum. ias.ac.in The absorption spectrum, however, is often less affected because the Franck-Condon principle dictates that the transition occurs to an excited state with the same geometry as the ground state, before significant solvent reorientation can occur. ias.ac.in

The significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) observed for similar molecules in polar solvents is a hallmark of a substantial change in geometry and electronic distribution in the excited state. mdpi.com In highly polar solvents, the stabilization of a twisted intramolecular charge-transfer (TICT) state can provide a very efficient non-radiative decay channel, leading to a dramatic decrease in fluorescence quantum yield. ntu.edu.twrsc.org Studies on analogous nitro-substituted biphenyls and stilbenes show that in polar solvents, ultrafast ICT processes are often associated with the twisting of the electron-withdrawing nitro group, which quenches fluorescence. ntu.edu.twaip.org

Fluorescence Spectroscopy and Quantum Yield Analysis

Mass Spectrometry for Mechanistic Intermediates and Adduct Characterization

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of compounds. libretexts.org For a molecule like this compound, high-resolution and tandem mass spectrometry are particularly powerful for confirming its identity and studying its fragmentation behavior.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. libretexts.orgbioanalysis-zone.com This precision allows for the determination of the exact mass of the molecular ion. Since the exact masses of isotopes are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031, ¹⁶O = 15.9949), the measured exact mass can be used to unambiguously determine the molecular formula of a compound. libretexts.orgyoutube.com

For this compound (C₁₄H₁₁NO), HRMS can easily distinguish its molecular formula from other formulas that have the same nominal mass. For instance, an ion with a nominal mass of 209 could correspond to multiple elemental compositions, but only C₁₄H₁₁NO will match the precise mass calculated for this compound. This capability is crucial for confirming the synthesis of the target compound and identifying it in complex mixtures. bioanalysis-zone.com

Table 3: Exact Mass Calculation for this compound

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. uni-jena.de This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. d-nb.info

For this compound, the fragmentation pathways would be dictated by the weakest bonds and the most stable resulting fragments. Based on studies of related nitroaromatic and nitroso compounds, several fragmentation pathways can be anticipated: researchgate.netnih.govnih.gov

Loss of the Nitroso Group: A characteristic fragmentation for nitroso compounds is the facile loss of the nitric oxide radical (•NO). nih.gov This would result in a fragment ion at m/z 179.

Cleavage of the Ethylene Bridge: The C=C double bond or the adjacent C-C single bonds of the stilbene core can cleave, leading to fragments corresponding to the substituted or unsubstituted phenyl moieties.

Fragmentation of the Aromatic Ring: Subsequent fragmentation could involve the loss of small molecules like CO from the ring structures. d-nb.info

Radical-Induced Fragmentation: The initial loss of •NO generates a radical ion, which can then undergo atypical fragmentation pathways not seen in even-electron species. nih.gov For nitroaromatic compounds, losses of radicals like •OH and •NO₂ are common. researchgate.net

Analyzing these fragmentation pathways allows for detailed structural confirmation and can be used to identify reaction intermediates or adducts in complex chemical or biological systems. d-nb.inforesearchgate.net

Table 4: Plausible Fragmentation Pathways for this compound in MS/MS

Compound List

Table 5: List of Chemical Compounds

Theoretical and Computational Chemistry Studies on 4 Nitrosostilbene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For 4-nitrosostilbene, these methods could provide a wealth of information.

Density Functional Theory (DFT) Investigations of Molecular Geometries and Electronic States